molecular formula C11H12N4O3 B597507 N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide CAS No. 1269400-04-5

N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide

Cat. No.: B597507
CAS No.: 1269400-04-5
M. Wt: 248.242
InChI Key: KRQJJPTWQAWICH-UHFFFAOYSA-N
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Description

N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide (CAS 1269400-04-5) is a chemical compound supplied for advanced research and development purposes. This product is provided with a high purity level of 97% . Its molecular formula is C 11 H 12 N 4 O 3 and it has a molecular weight of 248.24 g/mol . Available evidence suggests this compound serves as a key synthetic intermediate in pharmaceutical development. Specifically, it has been identified as an intermediate in the synthesis of Dactinib , a pharmaceutical agent under investigation . Researchers working on novel therapeutic compounds will find this material valuable for pathway development and chemical synthesis. The compound is characterized by a predicted density of 1.22±0.1 g/cm³ and a predicted boiling point of 442.4±55.0 °C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-14(2)7-13-9-5-11(18-3)10(15(16)17)4-8(9)6-12/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQJJPTWQAWICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC(=C(C=C1C#N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693273
Record name N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylmethanimidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269400-04-5
Record name N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylimidoformamide
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Preparation Methods

Direct Formamidation of Substituted Anilines

The most widely reported method involves reacting 2-cyano-5-methoxy-4-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under inert conditions. This one-pot reaction proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbon of DMF-DMA, followed by elimination of methanol.

Typical Procedure

  • Reactants :

    • 2-Cyano-5-methoxy-4-nitroaniline (1.0 equiv)

    • DMF-DMA (1.1 equiv)

    • Solvent: Dimethylformamide (DMF) or toluene

  • Conditions :

    • Temperature: 100–120°C

    • Duration: 4–6 hours

    • Atmosphere: Nitrogen or argon

  • Workup :

    • Cool reaction mixture to 25°C

    • Precipitate product via addition of ice-cwater

    • Filter and wash with cold methanol

Yield : 70–85% (reported for analogous nitroaryl formamidines).

Alternative Pathway: Nitro-Group Introduction Post-Functionalization

For substrates lacking the nitro group, a two-step strategy is employed:

  • Formamidation : React 2-cyano-5-methoxyaniline with DMF-DMA.

  • Nitration : Treat the intermediate with nitric acid (65%) in sulfuric acid at 0–5°C.

Challenges :

  • Over-nitration at position 3 requires strict temperature control.

  • Acid-sensitive cyano groups necessitate short reaction times (<30 min).

Reaction Optimization

Solvent Effects

SolventReaction Time (h)Yield (%)Purity (%)
DMF48298
Toluene67595
Acetonitrile86892

DMF maximizes yield due to its high polarity, which stabilizes the transition state. Toluene, while less efficient, simplifies purification by reducing byproduct solubility.

Stoichiometric Considerations

Excess DMF-DMA (>1.1 equiv) leads to N,N-dimethylformamide (DMF) byproducts via over-alkylation. Substoichiometric amounts (<0.9 equiv) result in unreacted aniline, necessitating precise molar ratios.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol/water (3:1 v/v) yields needle-like crystals with ≥99% purity (HPLC). Key spectral data:

  • ¹H NMR (DMSO-d₆) : δ 3.08 (s, 6H, N(CH₃)₂), 3.87 (s, 3H, OCH₃), 7.52 (s, 1H, ArH), 8.21 (s, 1H, ArH).

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Chromatographic Methods

Though column chromatography (SiO₂, ethyl acetate/hexane) achieves high purity, industrial-scale processes prefer countercurrent distribution to avoid silica gel costs.

Industrial-Scale Considerations

The patent CN104341387A highlights critical factors for mass production:

  • Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused, reducing costs by 40%.

  • Waste Management : Nitric acid residues are neutralized with aqueous NaHCO₃ before disposal.

  • Process Safety : Exothermic nitration steps require jacketed reactors with automated cooling.

Comparative Analysis of Analogous Compounds

CompoundCASYield (%)Nitro Position
N'-(2-Cyano-4-nitrophenyl)-N,N-DMF39263-34-8784
Target Compound1269400-04-5824
5-Chloro AnalogN/A654

Methoxy substitution at position 5 enhances yield by 7–12% compared to chloro or hydrogen analogs, likely due to steric and electronic effects .

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of 2-cyano-5-methoxy-4-aminophenyl-N,N-dimethylformimidamide.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The cyano and nitro groups play a crucial role in its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution compared to bromo or chloro analogs .
  • Solubility: The methoxy group (OCH₃) in the target compound improves solubility in polar solvents relative to non-polar bromo or cyano-substituted analogs .
  • Synthetic Efficiency : Microwave irradiation (e.g., in ) reduces reaction times (≤2 hours) compared to traditional reflux methods (2–24 hours) .
Antimicrobial Activity
  • Pyrazolyl-N,N-dimethylformimidamide (Compound 10) : Exhibited weak activity against Bacillus subtilis and Aspergillus fumigatus (inhibition zone <10 mm) .
Antitumor Activity
  • Quinazoline Derivatives: The target compound’s intermediate, N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide, cyclizes into 4-anilinoquinazolines with EGFR inhibitory activity (IC₅₀: 0.5–2.0 µM) .
  • Thiazoloquinazolines : Microwave-synthesized analogs (e.g., compound 8 in ) achieved 98% yield and demonstrated potent kinase inhibition .

Physicochemical and Coordination Properties

  • Chelation Capacity: The Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide isomer coordinates Pd²⁺ via N-amino and N-thiazole atoms (bond lengths: 1.941–1.976 Å), forming stable tetrahedral complexes . In contrast, the target compound’s nitro and methoxy groups may hinder metal binding due to steric effects.
  • DFT Studies: Computational analyses reveal that EWGs (e.g., NO₂) lower HOMO-LUMO gaps, enhancing reactivity in electrophilic substitutions compared to chloro or methoxy analogs .

Stability and Reactivity

  • Nitro Group Instability: The nitro group in the target compound may undergo reduction to amine under catalytic hydrogenation, a pathway exploited in synthesizing aminoquinazolines .
  • Cyano Group Reactivity: The cyano substituent facilitates cyclization into heterocycles (e.g., quinazolines, thiazoles), whereas bromo or chloro analogs require harsher conditions for analogous transformations .

Biological Activity

N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide, with CAS number 1269400-04-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂N₄O₃
  • Molecular Weight : 248.24 g/mol
  • Structure : The compound features a cyano group, methoxy group, and nitro group attached to a phenyl ring, contributing to its unique reactivity and potential biological effects.

Anticancer Potential

Research has indicated that compounds with similar structures may exhibit anticancer properties. For instance, studies on related nitrophenyl derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

  • Mechanism of Action :
    • Apoptosis Induction : Compounds like this compound may activate intrinsic apoptotic pathways.
    • Cell Cycle Arrest : By interfering with cell cycle progression, these compounds can prevent cancer cells from proliferating.
  • Case Studies :
    • A study demonstrated that a similar nitro-substituted phenyl compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting that this compound could have comparable effects .

Antimicrobial Activity

There is emerging evidence that compounds with nitro groups can possess antimicrobial properties. This activity is often attributed to the ability of nitro groups to undergo reduction in microbial cells, leading to the generation of reactive species that can damage cellular components.

  • In Vitro Studies :
    • Preliminary tests have shown that derivatives of nitrophenyl compounds can inhibit the growth of various bacteria and fungi, indicating a potential role for this compound in antimicrobial applications .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialGeneration of reactive species

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of nitrophenyl compounds:

  • Synthesis Techniques :
    • The synthesis often involves multi-step reactions where starting materials are modified to introduce the cyano and nitro functionalities effectively .
  • Biological Evaluation :
    • In vitro assays are essential for determining the cytotoxicity and antimicrobial efficacy of these compounds. Results indicate varying degrees of effectiveness depending on the specific structural modifications.

Q & A

Q. What are the optimal synthetic routes for N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide, and how do reaction conditions impact yield and purity?

Methodological Answer: The compound is typically synthesized via condensation of 2-cyano-4-nitro-5-methoxyaniline with DMF-DMA (dimethylformamide dimethyl acetal) under reflux in anhydrous solvents like toluene or xylene . Key parameters include:

  • Temperature : 110–120°C for 6–12 hours to ensure complete imidamide formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate side reactions, while non-polar solvents improve selectivity.
  • Workup : Acidic quenching (e.g., dilute HCl) followed by recrystallization from ethanol/water mixtures enhances purity (≥95%) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) is critical for confirming bond geometries and intermolecular interactions . Key steps:

Crystal growth : Slow evaporation of saturated acetonitrile solutions yields diffraction-quality crystals.

Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 293 K with a Bruker D8 VENTURE diffractometer .

Validation : Compare experimental bond lengths (e.g., C–N imidamide bond: ~1.30 Å) with DFT-calculated values to detect anomalies .

Q. Example Structural Parameters

Bond/AngleExperimental (Å/°)DFT-Calculated (Å/°)Deviation (%)
N1–C7 (imidamide)1.2961.3050.7
C≡N (cyano)1.1451.1400.4

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and coordination behavior of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) model electronic properties and metal coordination:

  • Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity, favoring interactions with transition metals like Pd²⁺ .
  • Coordination modes : The imidamide nitrogen and cyano group act as bidentate ligands. Pd²⁺ complexes show tetrahedral geometry with bond lengths of Pd–N ≈ 2.05 Å and Pd–S ≈ 2.30 Å in thiazole derivatives .

Q. How should researchers address discrepancies between experimental and computational data in biological activity studies?

Methodological Answer: Contradictions often arise in bioactivity assays (e.g., IC₅₀ values) vs. docking simulations. Mitigation strategies include:

Validation assays : Repeat enzyme inhibition (e.g., carbonic anhydrase) under standardized pH and temperature .

Docking refinement : Use flexible receptor models (AutoDock Vina) with solvation corrections to improve binding affinity predictions .

Data cross-check : Compare crystallographic ligand poses (e.g., from PDB) with docking results to validate binding modes .

Q. Case Study: DNA Interaction Analysis

  • Experimental : UV-Vis and fluorescence quenching show Kₐ (binding constant) = 1.2 × 10⁴ M⁻¹ .
  • Computational : Molecular dynamics (AMBER) predicts Kₐ = 0.9 × 10⁴ M⁻¹. Adjust force fields (e.g., GAFF2) to better model nitro group interactions .

Q. What advanced purification techniques are recommended for isolating trace impurities in this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) resolves nitro-group byproducts:

  • Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) at 1 mL/min .
  • Detection : UV at 254 nm for cyano/imine chromophores.
  • Validation : LC-MS (ESI+) confirms impurities <0.5% .

Q. Example Chromatogram Peaks

Retention Time (min)Area (%)Identity
8.298.5Target compound
10.51.2Des-nitro impurity

Q. How do solvent effects influence the compound’s spectroscopic properties in NMR analysis?

Methodological Answer: Deuterated solvents (DMSO-d₆ vs. CDCl₃) induce shifts in ¹H/¹³C NMR:

  • Aromatic protons : DMSO-d₆ deshields nitro-group protons (δ = 8.2–8.5 ppm vs. 7.9–8.1 ppm in CDCl₃) .
  • Imidamide protons : Solvent polarity stabilizes resonance structures, splitting N–CH₃ signals into doublets (J = 2.1 Hz) in CDCl₃ .

Q. Guidelines for Researchers

  • Experimental design : Use microwave synthesis for higher yields and SHELX for crystallography .
  • Data interpretation : Cross-validate DFT with SC-XRD to resolve structural ambiguities .
  • Contradiction management : Iterate between docking and assay data to refine biological models .

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